N-(2-ethylphenyl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide
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Overview
Description
N-(2-ethylphenyl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenylamine and 1-hydroxy-7-methoxy-9-oxo-9H-xanthene-3-carboxylic acid.
Formation of Amide Bond: The carboxylic acid group of 1-hydroxy-7-methoxy-9-oxo-9H-xanthene-3-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This activated intermediate reacts with 2-ethylphenylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Processes: Automated systems are used to monitor and control the reaction parameters, ensuring consistent product quality.
Efficient Purification: Industrial purification methods such as high-performance liquid chromatography (HPLC) or crystallization are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethylphenyl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: It is used in the development of fluorescent dyes and sensors due to its xanthene core, which exhibits strong fluorescence.
Analytical Chemistry: The compound is employed as a reagent in various analytical techniques, including chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or DNA.
Pathways Involved: It modulates biochemical pathways, leading to the desired biological effects. For example, it may inhibit enzyme activity or block receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide: Lacks the methoxy group at the 7-position.
N-(2-ethylphenyl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(2-ethylphenyl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is unique due to the presence of both the 2-ethylphenyl and 7-methoxy groups, which may enhance its biological activity and fluorescence properties compared to similar compounds.
Properties
Molecular Formula |
C24H21NO6 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(1-hydroxy-7-methoxy-9-oxoxanthen-3-yl)oxyacetamide |
InChI |
InChI=1S/C24H21NO6/c1-3-14-6-4-5-7-18(14)25-22(27)13-30-16-11-19(26)23-21(12-16)31-20-9-8-15(29-2)10-17(20)24(23)28/h4-12,26H,3,13H2,1-2H3,(H,25,27) |
InChI Key |
VJZARVCETBGUBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC(=C3C(=C2)OC4=C(C3=O)C=C(C=C4)OC)O |
Origin of Product |
United States |
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